2-Bromo-N-cyclobutylacetamide

Description

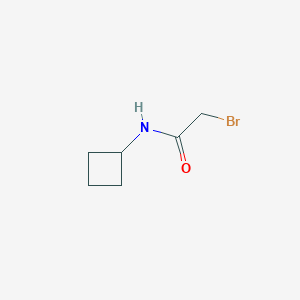

2-Bromo-N-cyclobutylacetamide is a brominated acetamide derivative characterized by a cyclobutyl substituent on the nitrogen atom. Its molecular formula is C₆H₁₀BrNO, with a molecular weight of 208.06 g/mol. The cyclobutyl ring introduces steric and electronic effects that influence its reactivity and physical properties, such as solubility and melting point.

Properties

CAS No. |

1015689-40-3 |

|---|---|

Molecular Formula |

C6H10BrNO |

Molecular Weight |

192.05 g/mol |

IUPAC Name |

2-bromo-N-cyclobutylacetamide |

InChI |

InChI=1S/C6H10BrNO/c7-4-6(9)8-5-2-1-3-5/h5H,1-4H2,(H,8,9) |

InChI Key |

KBFMNPNWFBFTBK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)NC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-cyclobutylacetamide typically involves the reaction of cyclobutylamine with bromoacetyl bromide in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-cyclobutylacetamide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to N-cyclobutylacetamide using reducing agents like lithium aluminum hydride.

Oxidation: Oxidation reactions can convert the cyclobutyl ring to more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Reduction: The major product is N-cyclobutylacetamide.

Oxidation: Products can vary depending on the oxidizing agent used but may include cyclobutanone derivatives.

Scientific Research Applications

2-Bromo-N-cyclobutylacetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Bromo-N-cyclobutylacetamide involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it reactive towards nucleophiles, allowing it to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Identifier Data for Bromoacetamide Derivatives

Key Findings:

- Ring Systems : The cyclobutyl group balances ring strain and stability better than the smaller cyclopropyl ring, which may enhance synthetic utility in controlled alkylation reactions .

- Steric Effects: N,N-Dialkyl substituents (e.g., dibutyl) create steric hindrance, which may slow reaction kinetics compared to monosubstituted analogs like this compound .

Reactivity and Stability

- Bromine Reactivity : The α-bromo group in this compound is highly reactive toward nucleophiles, similar to other bromoacetamides. However, the cyclobutyl group may stabilize transition states in substitution reactions due to its conformational flexibility .

- Comparative Stability: Impurity analogs like Imp. C(EP) (2-Bromo-N-[4-nitro-2-(phenyl-Br)phenyl]acetamide) and Imp.

Spectroscopic and Physical Properties

- 13C NMR Data : While direct data for this compound is unavailable, analogs like 2-Bromo-2,2-difluoro-N,N-dihexylacetamide show distinct carbonyl carbon shifts (~165–170 ppm) and fluorine-dependent splitting patterns, suggesting that substituents significantly influence spectroscopic profiles .

- Melting Points and Solubility : Derivatives with bulky groups (e.g., N,N-dioctylacetamide) likely exhibit lower melting points and higher organic solubility than this compound due to reduced crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.